molecular formula C18H25N3OS B15007558 4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15007558
M. Wt: 331.5 g/mol
InChI Key: AJESFLIRIVZPCL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-pentyl-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound can interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific structural features, such as the presence of both tert-butyl and pentyl groups, which contribute to its distinct chemical and biological properties. These structural elements enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

4-tert-butyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C18H25N3OS/c1-5-6-7-8-15-20-21-17(23-15)19-16(22)13-9-11-14(12-10-13)18(2,3)4/h9-12H,5-8H2,1-4H3,(H,19,21,22)

InChI Key

AJESFLIRIVZPCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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